molecular formula C19H23NO8S B3179677 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 194422-41-8

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B3179677
CAS No.: 194422-41-8
M. Wt: 425.5 g/mol
InChI Key: BLWLKLLOUMKHAE-UHFFFAOYSA-N
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Description

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C21H27NO9S and a molecular weight of 469.51 g/mol . This compound is characterized by its complex structure, which includes a nitrophenoxy group, multiple ethoxy linkages, and a methylbenzenesulfonate moiety. It is typically used in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product .

Chemical Reactions Analysis

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethoxy chains can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the ether linkages.

Common reagents used in these reactions include sodium borohydride for reduction, sodium hydroxide for nucleophilic substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxy chains and sulfonate group can interact with hydrophobic and ionic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate include:

    2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.

    2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methoxybenzenesulfonate: Similar structure but with a methoxy group instead of a methyl group.

    2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-ethylbenzenesulfonate: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO8S/c1-16-2-8-19(9-3-16)29(23,24)28-15-13-26-11-10-25-12-14-27-18-6-4-17(5-7-18)20(21)22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLKLLOUMKHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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